4-(3-Methyl-2-thienyl)-4-oxobutyric acid
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Overview
Description
4-(3-Methyl-2-thienyl)-4-oxobutyric acid is an organic compound that features a thienyl group attached to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid typically involves the reaction of 3-methyl-2-thiophene with butyric acid derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the thienyl compound in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-2-thienyl)-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thienyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thienyl derivatives.
Scientific Research Applications
4-(3-Methyl-2-thienyl)-4-oxobutyric acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(3-methyl-2-thienyl)methylene-1,3-oxazol-5-one: Shares a similar thienyl group but has different functional groups attached.
3-(3-Methyl-2-thienyl)acrylic acid: Another thienyl-containing compound with distinct chemical properties.
Uniqueness
Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts .
Properties
IUPAC Name |
4-(3-methylthiophen-2-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-6-4-5-13-9(6)7(10)2-3-8(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARYRVRPSBOGGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645489 |
Source
|
Record name | 4-(3-Methylthiophen-2-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39712-64-6 |
Source
|
Record name | 4-(3-Methylthiophen-2-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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